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Compound of Interest

Compound Name: GW837016X

Cat. No.: B15604751

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW837016X is a potent, orally active small molecule belonging to the thieno[3,2-d]pyrimidine
class of compounds. It functions as a covalent inhibitor of ErbB-2 kinase, a key driver in various
cancers, and exhibits significant anti-trypanosomal activity through the disruption of mitosis and
cytokinesis. This technical guide provides a comprehensive overview of the molecular
characteristics, mechanism of action, and relevant experimental data for GW837016X, serving
as a vital resource for researchers in oncology and infectious disease.

Molecular Profile

GW837016X, identified by the CAS number 833473-68-0, possesses a distinct chemical
structure that underpins its biological activity. Its fundamental molecular properties are
summarized in the table below.
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Property Value
Molecular Formula C25H20CIFN40S
Molecular Weight 478.97 g/mol

N-[3-chloro-4-[(3-
fluorophenyl)methoxy]phenyl]-6-[2-((2S)-

IUPAC Name o ] o
pyrrolidin-2-yl)ethynyl]thieno[3,2-d]pyrimidin-4-
amine

Synonyms Compound GW837016X, NEU-391

Mechanism of Action: ErbB-2 Inhibition

GW837016X is an irreversible inhibitor of ErbB-2 (also known as HER2), a receptor tyrosine
kinase that is frequently overexpressed in various cancers, notably breast cancer. Its
mechanism of covalent inhibition is attributed to the ethynyl substituent at the 6-position of the

thieno[3,2-d]pyrimidine core.

Covalent Bonding: Research on analogous 6-ethynylthieno[3,2-d]pyrimidines suggests a
mechanism involving the formation of a covalent bond between the terminal carbon of the
acetylene moiety and the sulfhydryl group of a conserved cysteine residue within the ATP-
binding pocket of ErbB family kinases.[1][2] In ErbB-2, the homologous cysteine residue is Cys-
805. This irreversible binding permanently inactivates the kinase, leading to the inhibition of
downstream signaling pathways that promote cell proliferation and survival.[1]
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Figure 1: Covalent Inhibition of ErbB-2 by GW837016X.

Mechanism of Action: Anti-Trypanosomal Activity
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GW837016X is also a potent agent against Trypanosoma brucei, the parasite responsible for
African trypanosomiasis. Its mechanism of action in these protozoa involves the disruption of
critical cell cycle processes, specifically mitosis and cytokinesis.

Cell Cycle Arrest: The division of Trypanosoma brucei is a complex process involving the
coordinated replication and segregation of multiple single-copy organelles, including the
nucleus and the kinetoplast (the mitochondrial DNA). GW837016X induces a cell cycle arrest
that prevents the proper completion of nuclear division and subsequent cell division
(cytokinesis). This leads to an accumulation of cells with abnormal numbers of nuclei and
kinetoplasts, ultimately resulting in parasite death. The precise molecular targets within the
trypanosomal cell cycle machinery are an area of ongoing investigation, with Aurora kinases
being a potential target class for inhibitors that block mitosis and cytokinesis in these parasites.

[3]14]
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Figure 2: Inhibition of Mitosis and Cytokinesis in Trypanosoma brucei by GW837016X.

Experimental Protocols
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Detailed experimental protocols are crucial for the accurate evaluation of GW837016X's
biological activities. Below are representative methodologies for assessing its efficacy as both
an ErbB-2 inhibitor and an anti-trypanosomal agent.

ErbB-2 Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of GW837016X to inhibit the phosphorylation of a substrate by
ErbB-2.

e Enzyme: Recombinant human ErbB-2 (HER2) kinase domain.
e Substrate: Poly(Glu:Tyr) (4:1).
» Reaction Buffer: Modified Tris buffer (pH 7.5).

e Procedure:

[¢]

Prepare a solution of ErbB-2 kinase in the reaction buffer.

o Add GW837016X (or vehicle control) to the enzyme solution and incubate at 37°C.
o Initiate the kinase reaction by adding the substrate, ATP, and [y-32P]ATP.

o Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

o Terminate the reaction by adding 3% phosphoric acid.

o Spot an aliquot of the reaction mixture onto a filter paper and wash to remove
unincorporated [y-32P]ATP.

o Quantify the incorporation of 32P into the substrate using a scintillation counter.

o Calculate the percentage of inhibition relative to the vehicle control.

Trypanosoma brucei Growth Inhibition Assay

This assay determines the concentration of GW837016X required to inhibit the proliferation of
T. brucei.
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e Organism:Trypanosoma brucei bloodstream forms.
e Culture Medium: HMI-9 medium supplemented with serum.
e Assay Principle: Resazurin-based viability assay.

e Procedure:

[e]

Seed T. brucei at a defined density (e.g., 2 x 10”5 cells/mL) in a 96-well plate.

o Add serial dilutions of GW837016X to the wells.

o Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.

o Add resazurin solution to each well and incubate for an additional 4-6 hours.

o Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.

o Calculate the IC50 value, which is the concentration of GW837016X that inhibits cell
growth by 50%.

Cell Cycle Analysis in Trypanosoma brucei

This protocol is used to assess the effect of GW837016X on the cell cycle distribution of T.
brucei.

e Staining: 4',6-diamidino-2-phenylindole (DAPI) for DNA content.
e Analysis: Fluorescence microscopy or flow cytometry.

e Procedure:

[¢]

Culture T. brucei with and without GW837016X for a specified duration.

[e]

Harvest and fix the cells (e.g., with paraformaldehyde).

Permeabilize the cells and stain with DAPI.

o
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o For microscopy, mount the cells on slides and visualize the nucleus (N) and kinetoplast
(K). Quantify the number of cells in different cell cycle stages (IN1K, 1N2K, 2N2K, etc.).

o For flow cytometry, analyze the DNA content of the stained cells to determine the
percentage of the population in G1, S, and G2/M phases.

Downstream Signaling and Proteomics

The inhibition of ErbB-2 by GW837016X leads to the modulation of numerous downstream
signaling pathways. Phosphoproteomics is a powerful tool to elucidate these effects on a global

scale.

Experimental Workflow for Phosphoproteomic Analysis:
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Figure 3: Workflow for Phosphoproteomic Analysis of GW837016X-Treated Cells.
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Such analyses can reveal the specific downstream effector proteins and pathways that are
modulated by GW837016X, providing a deeper understanding of its anti-cancer mechanism
and potentially identifying biomarkers of response.[5][6][7]

Conclusion

GW837016X is a promising chemical entity with a dual mechanism of action that makes it a
candidate for further investigation in both oncology and infectious disease research. Its
covalent inhibition of ErbB-2 offers the potential for durable target engagement, while its ability
to disrupt the cell cycle of Trypanosoma brucei presents a novel approach to treating African
trypanosomiasis. The technical information and protocols provided in this guide are intended to
facilitate further research and development of GW837016X and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to GW837016X: A Dual-
Action Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604751#gw837016x-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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